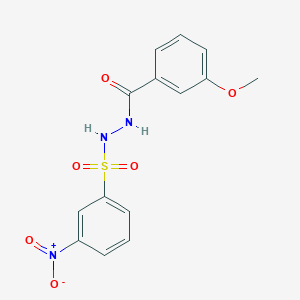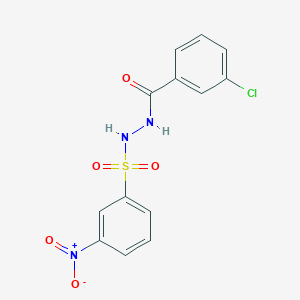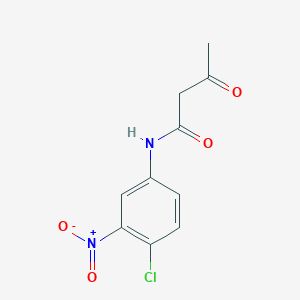![molecular formula C15H12N4O5S B410674 N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide](/img/structure/B410674.png)
N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazinocarbothioyl group, and a nitro-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoyl hydrazone, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to the formation of various substituted benzamides .
Scientific Research Applications
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzoyl hydrazone
- 4-Nitrobenzoyl chloride
- Benzoyl peroxide
- 2-Hydroxybenzoyl compounds
Uniqueness
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties .
Properties
Molecular Formula |
C15H12N4O5S |
|---|---|
Molecular Weight |
360.3g/mol |
IUPAC Name |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O5S/c20-12-4-2-1-3-11(12)14(22)17-18-15(25)16-13(21)9-5-7-10(8-6-9)19(23)24/h1-8,20H,(H,17,22)(H2,16,18,21,25) |
InChI Key |
YYIYTIGNCRBUBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)




![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(2-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410609.png)
![2-{2-[(2-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410610.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B410612.png)
![2-{3-ethyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410613.png)
![2-[2-(4-chlorophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B410615.png)
